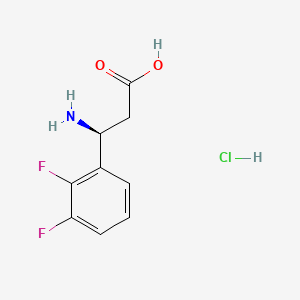![molecular formula C34H24N2 B8181363 4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)
4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes two biphenyl groups and a phenyl group attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine typically involves the condensation of appropriate biphenyl and phenyl precursors with a pyrimidine core. One common method involves the reaction of 3-bromobiphenyl with 2-phenyl-4,6-dichloropyrimidine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and biphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism of action of 4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The biphenyl and phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.
相似化合物的比较
Similar Compounds
4,6-Diphenyl-2-phenylpyrimidine: Lacks the biphenyl groups, resulting in different physical and chemical properties.
4,6-Di([1,1’-biphenyl]-4-yl)-2-phenylpyrimidine: Similar structure but with biphenyl groups attached at different positions, leading to variations in reactivity and applications.
Uniqueness
4,6-Di([1,1’-biphenyl]-3-yl)-2-phenylpyrimidine is unique due to the specific positioning of the biphenyl groups, which can influence its electronic properties and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-phenyl-4,6-bis(3-phenylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2/c1-4-12-25(13-5-1)28-18-10-20-30(22-28)32-24-33(36-34(35-32)27-16-8-3-9-17-27)31-21-11-19-29(23-31)26-14-6-2-7-15-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWLMTWCATHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
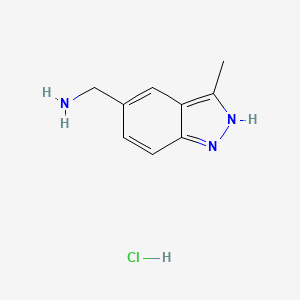
![[(R)-1-adamantyl(carboxy)methyl]azanium;chloride](/img/structure/B8181289.png)
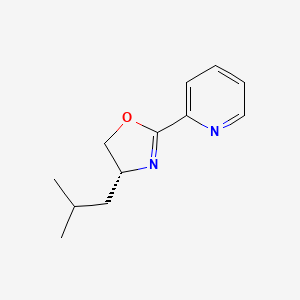
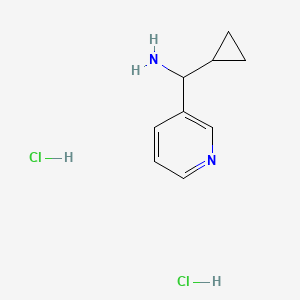
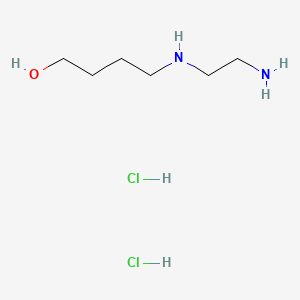
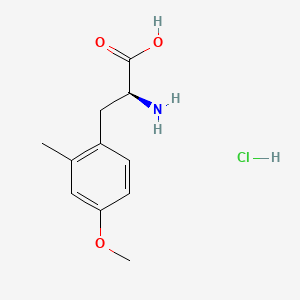
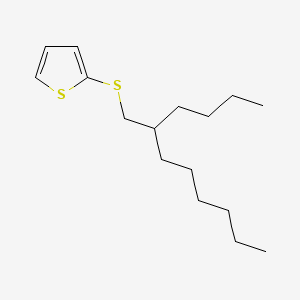
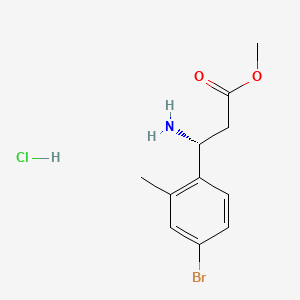
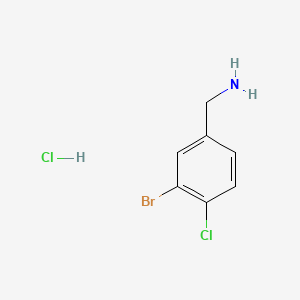
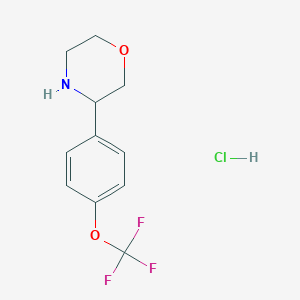
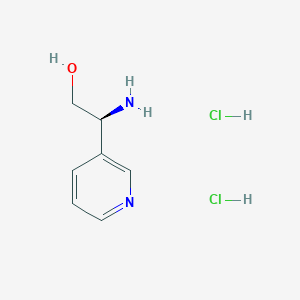
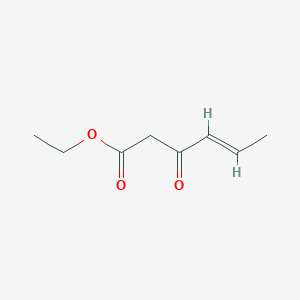
![3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B8181383.png)
